copper(1+);2-methylbuta-1,3-diene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methylbuta-1,3-diene can be synthesized through various methods. One common method involves the dehydrogenation of isopentane. This process typically requires high temperatures and a catalyst, such as chromium oxide on alumina . Another method involves the pyrolysis of natural rubber, which yields isoprene as a byproduct .
Industrial Production Methods
Industrially, 2-methylbuta-1,3-diene is produced on a large scale through the thermal cracking of naphtha or oil . This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including isoprene .
Chemical Reactions Analysis
Types of Reactions
2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyisoprene, the main component of natural rubber.
Electrophilic Addition: It reacts with halogens and hydrogen halides to form addition products.
Ozonolysis: This reaction cleaves the double bonds, forming carbonyl compounds.
Common Reagents and Conditions
Polymerization: Catalysts such as titanium tetrachloride and aluminum alkyls are used.
Electrophilic Addition: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen bromide) are common reagents.
Ozonolysis: Ozone is used, followed by a reductive workup with zinc dust.
Major Products
Polymerization: Polyisoprene.
Electrophilic Addition: 1,2-addition and 1,4-addition products.
Ozonolysis: Methanal and 2-oxopropanal.
Scientific Research Applications
2-methylbuta-1,3-diene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylbuta-1,3-diene in chemical reactions often involves the formation of resonance-stabilized carbocations. For example, in electrophilic addition reactions, the initial protonation of the double bond leads to the formation of a carbocation intermediate, which can then react with nucleophiles to form the final product . The stability of these intermediates is crucial in determining the reaction pathway and the final products .
Comparison with Similar Compounds
2-methylbuta-1,3-diene is similar to other conjugated dienes, such as buta-1,3-diene and 2,3-dimethylbuta-1,3-diene . its unique structure, with a methyl group attached to the second carbon, gives it distinct properties and reactivity . This structural difference affects its polymerization behavior and the types of products formed in chemical reactions .
List of Similar Compounds
- Buta-1,3-diene
- 2,3-dimethylbuta-1,3-diene
- 1,3-pentadiene
Properties
CAS No. |
61345-94-6 |
---|---|
Molecular Formula |
C5H7Cu |
Molecular Weight |
130.65 g/mol |
IUPAC Name |
copper(1+);2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H7.Cu/c1-4-5(2)3;/h1,4H,2H2,3H3;/q-1;+1 |
InChI Key |
NNVGHODZKBIKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=[CH-].[Cu+] |
Origin of Product |
United States |
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